molecular formula C19H22N2O5S B247617 1-[(4-Methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine

1-[(4-Methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine

Cat. No.: B247617
M. Wt: 390.5 g/mol
InChI Key: HOIMUKNVTUCDBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine, also known as MPS, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. MPS belongs to the class of piperazine compounds, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine is not fully understood, but studies suggest that it may act through various pathways. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival, such as AKT and ERK. This compound has also been shown to modulate the activity of certain receptors in the brain, such as the NMDA receptor, which is involved in cognitive function. Additionally, this compound has been shown to activate certain signaling pathways involved in cardioprotection, such as the PI3K-AKT pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. Studies have demonstrated that this compound can induce apoptosis in cancer cells, reduce inflammation and oxidative stress in the heart, and improve cognitive function in animal models. This compound has also been shown to have a favorable safety profile, with low toxicity and few adverse effects reported.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(4-Methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine in lab experiments include its potential therapeutic applications in various fields of medicine, its favorable safety profile, and its ability to modulate various pathways involved in disease progression. However, limitations include the need for further research to fully understand its mechanism of action and the optimal dosing and administration for therapeutic use.

Future Directions

Future research on 1-[(4-Methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine should focus on further elucidating its mechanism of action, optimizing its synthesis and purification methods, and investigating its potential therapeutic applications in various fields of medicine. Additionally, studies should explore the potential synergistic effects of this compound in combination with other therapeutic agents.

Synthesis Methods

The synthesis of 1-[(4-Methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine involves the reaction of 4-methoxyphenol with acetic anhydride to form 1-acetyl-4-methoxyphenol. This intermediate is then reacted with piperazine and phenylsulfonyl chloride to yield this compound. The synthesis of this compound has been optimized to improve yield and purity, and various methods have been reported in the literature.

Scientific Research Applications

1-[(4-Methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and cardiovascular disease. This compound has been shown to have anticancer properties, with studies demonstrating its ability to inhibit tumor growth and induce apoptosis in cancer cells. This compound has also been investigated for its neuroprotective effects, with studies showing its potential to improve cognitive function and protect against neurodegenerative diseases. Additionally, this compound has been studied for its potential cardioprotective effects, with research indicating its ability to reduce inflammation and oxidative stress in the heart.

Properties

Molecular Formula

C19H22N2O5S

Molecular Weight

390.5 g/mol

IUPAC Name

1-[4-(benzenesulfonyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone

InChI

InChI=1S/C19H22N2O5S/c1-25-16-7-9-17(10-8-16)26-15-19(22)20-11-13-21(14-12-20)27(23,24)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3

InChI Key

HOIMUKNVTUCDBA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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